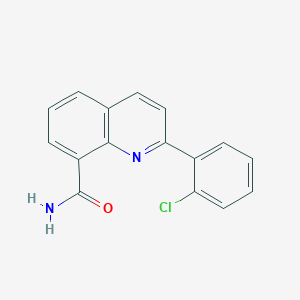

2-(2-Chlorophenyl)quinoline-8-carboxamide

Description

Evolution and Significance of the Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a privileged structure in medicinal chemistry for over a century. rsc.org Its journey began with the discovery of quinine (B1679958), a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, which was the first effective treatment for malaria. rsc.org This seminal discovery highlighted the therapeutic potential of the quinoline nucleus and catalyzed extensive research into its derivatives.

Over the years, the quinoline scaffold has proven to be remarkably versatile, forming the core of numerous approved drugs with a wide array of clinical applications. nih.gov Its rigid, planar structure provides a unique framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets. orientjchem.org The ability to easily functionalize the quinoline ring at multiple positions has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to the development of potent and selective therapeutic agents. frontiersin.org The enduring importance of the quinoline scaffold is evident in its presence in drugs targeting a multitude of diseases, solidifying its status as a cornerstone in the edifice of modern drug discovery. nih.gov

Overview of Diverse Pharmacological Profiles within Quinoline Derivatives

The chemical versatility of the quinoline nucleus has given rise to a vast library of derivatives with an exceptionally broad spectrum of pharmacological activities. nih.gov The type, position, and nature of substituents on the quinoline ring play a crucial role in determining the biological activity of the resulting compounds. biointerfaceresearch.com This has led to the development of quinoline-based drugs for a wide range of therapeutic areas. wisdomlib.org

The following table summarizes some of the key pharmacological profiles observed in different classes of quinoline derivatives:

| Class of Quinoline Derivative | Pharmacological Profile(s) | Key Examples (if applicable) |

| 4-Aminoquinolines | Antimalarial | Chloroquine, Amodiaquine |

| Fluoroquinolones | Antibacterial | Ciprofloxacin, Levofloxacin |

| Quinoline-based Kinase Inhibitors | Anticancer | Bosutinib, Cabozantinib |

| Quinoline Carboxamides | Anticancer, Antimalarial, Anti-inflammatory | Various research compounds |

| 8-Hydroxyquinolines | Antibacterial, Antifungal, Neuroprotective | Clioquinol |

This diversity in biological activity underscores the remarkable potential of the quinoline scaffold as a template for the design of new therapeutic agents. benthamscience.com

Rationale and Academic Focus on 2-(2-Chlorophenyl)quinoline-8-carboxamide as a Research Target

While extensive research has been conducted on a wide array of quinoline carboxamides, a specific academic focus on This compound is not prominently documented in publicly available scientific literature. However, the rationale for investigating this particular compound can be inferred from the established principles of medicinal chemistry and the known structure-activity relationships of related quinoline derivatives.

The academic interest in such a molecule would likely be driven by the following considerations:

The Quinoline-8-carboxamide (B1604842) Moiety: The carboxamide group at the 8-position of the quinoline ring is known to be a key pharmacophore in certain classes of enzyme inhibitors. For instance, quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.org The specific positioning of the carboxamide can influence the molecule's ability to form crucial hydrogen bonds with target proteins.

The 2-Chlorophenyl Group: The chloro-substituent on the phenyl ring is an electron-withdrawing group that can influence the electronic distribution of the entire molecule. This can be critical for interactions with biological targets. Furthermore, the position of the chlorine atom (ortho in this case) can impose specific conformational constraints on the molecule, which could lead to enhanced selectivity for a particular biological target.

Given these factors, the academic focus on a compound like this compound would likely be part of a broader investigation into the structure-activity relationships of substituted quinoline-8-carboxamides as potential therapeutic agents, possibly in the realm of oncology or infectious diseases. The synthesis and biological evaluation of this specific molecule would be a logical step in systematically exploring the impact of substitution patterns on the pharmacological activity of the quinoline carboxamide scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

655222-57-4 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

2-(2-chlorophenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)14-9-8-10-4-3-6-12(16(18)20)15(10)19-14/h1-9H,(H2,18,20) |

InChI Key |

YQKNYFYQVYFQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)Cl |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms and Biological Target Engagement of 2 2 Chlorophenyl Quinoline 8 Carboxamide

Investigation of Primary Mechanisms of Action

The primary mechanisms of action for any compound are typically elucidated through a series of targeted biochemical and cellular assays. This involves investigating its ability to inhibit or modulate specific enzymes, interact with cellular receptors, or interfere with signaling pathways. For 2-(2-Chlorophenyl)quinoline-8-carboxamide, the investigation centers on several key enzymes known to be relevant in various pathological processes.

Enzyme inhibition and modulation are critical areas of study in pharmacology and molecular biology. The following subsections review the available research data concerning the interaction between this compound and specific enzymatic targets.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene expression modulation. While various quinoline (B57606) derivatives have been investigated as potential HDAC inhibitors, a thorough review of published scientific literature reveals no specific studies or data on the inhibitory or modulatory activity of this compound against any class or isoform of HDACs.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923) and is a key mediator of inflammation and pain. It is a significant target for anti-inflammatory drugs. Despite the investigation of other quinoline-based structures for COX-2 inhibition, there is currently no available research in scientific databases detailing the effects of this compound on COX-2 activity.

Plasmodium falciparum elongation factor 2 (PfEF2) is essential for protein synthesis in the malaria parasite and represents a target for antimalarial drug development. Certain quinoline carboxamides have been identified as inhibitors of this enzyme. However, specific research findings on the interaction between this compound and PfEF2 have not been reported in the peer-reviewed literature.

The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key enzyme in cancer metabolism, regulating the final, rate-limiting step of glycolysis. Modulation of PKM2 activity is a therapeutic strategy being explored for oncology. While related compounds like quinoline-8-sulfonamides have been studied for their effects on PKM2, there are no published studies or data available that describe the regulatory interactions of this compound with PKM2.

Human inosine (B1671953) 5′-monophosphate dehydrogenase 2 (hIMPDH2) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and immunosuppressive agents. A comprehensive search of scientific literature indicates that the inhibitory activity of this compound against hIMPDH2 has not been investigated or reported.

Enzyme Inhibition and Modulation Studies

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for various therapeutic agents. While numerous quinoline derivatives have been investigated as potential hDHODH inhibitors, extensive searches of scientific literature did not yield specific data on the hDHODH inhibitory activity of this compound. Consequently, its potency, mechanism of inhibition, and binding mode within the hDHODH active site remain uncharacterized.

DNA Topoisomerase I Interaction and Inhibition

DNA topoisomerase I is a crucial enzyme involved in regulating DNA topology, and it is a well-established target for anticancer drugs, including some quinoline-based compounds. However, a thorough review of published research reveals no specific studies detailing the interaction or inhibitory effects of this compound on DNA topoisomerase I. Therefore, its capacity to stabilize the topoisomerase I-DNA cleavage complex or otherwise interfere with enzyme function has not been documented.

Receptor Binding and Ligand-Receptor Interactions

P-selectin is a cell adhesion molecule that plays a role in inflammation and thrombosis. Although other quinoline structures have been explored for P-selectin antagonism, there is no available scientific literature that describes the mechanisms of P-selectin antagonism for this compound. Its ability to bind to P-selectin and inhibit its interaction with its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), has not been reported.

The translocator protein (TSPO) is an outer mitochondrial membrane protein implicated in various cellular processes and is a target for diagnostic imaging and therapeutic agents. While compounds with related structures, such as isoquinoline (B145761) carboxamides, are known high-affinity TSPO ligands, specific binding affinity data (such as Ki or IC50 values) for this compound are not available in the current scientific literature. Its profile as a potential TSPO ligand remains undetermined.

Cell Signaling Pathway Perturbation (e.g., PI3K/Akt Pathway Modulation)

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Perturbation of this pathway is a common mechanism for anticancer agents. Despite the investigation of other quinoline and quinoxaline (B1680401) carboxamides as PI3K/Akt pathway inhibitors, there are no specific research findings that document the effect of this compound on this or any other cell signaling pathway.

Inductive Pathways for Programmed Cell Death (Apoptosis)

Apoptosis, or programmed cell death, is a fundamental process that is often dysregulated in diseases like cancer. Many therapeutic compounds exert their effects by inducing apoptosis. A review of the literature found no studies that specifically investigated the ability of this compound to induce apoptosis or elucidated its potential mechanism for activating apoptotic pathways.

Disruption of Bacterial Cellular Integrity and Biosynthesis (e.g., Membrane Permeabilization, Protein Synthesis Inhibition)

No studies detailing the effects of this compound on bacterial cellular integrity, such as membrane permeabilization, or on biosynthetic processes like protein synthesis, have been identified. While other quinoline carboxamide derivatives have been investigated for their antibacterial properties, this specific compound has not been the subject of such published research.

Inhibition of Photosynthetic Electron Transport (PET)

There is no available research on the inhibitory effects of this compound on photosynthetic electron transport. Studies on other substituted quinoline-2-carboxamides have shown activity in this area, but these findings cannot be extrapolated to the specific compound .

Advanced Methodologies for Target Identification

No literature was found that employed advanced methodologies to identify the biological targets of this compound.

Proteomic and Interactomic Profiling

There are no published studies that have utilized proteomic or interactomic profiling to identify the protein targets of this compound.

Biochemical Assays for Specific Enzyme Activities

No biochemical assays have been reported in the scientific literature to determine the specific enzyme inhibitory activities of this compound.

Cell-Based Assays for Pathway Analysis

There is no evidence of cell-based assays being used to analyze the biological pathways affected by this compound.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Quinoline 8 Carboxamide and Its Analogues

Identification of Pharmacophoric Requirements for Biological Activity

The biological activity of 2-(2-Chlorophenyl)quinoline-8-carboxamide is intricately linked to its three-dimensional structure and the specific arrangement of its functional groups. SAR studies have delineated the key pharmacophoric elements essential for its efficacy.

Influence of Substituents at the Quinoline (B57606) Ring Positions (e.g., C-2, C-4, C-8)

The quinoline scaffold serves as a crucial framework, and substitutions at various positions on this ring system significantly modulate the biological response.

C-2 Position: The substitution at the C-2 position with an aryl group, such as the 2-chlorophenyl ring, is a determining factor for activity. The nature and substitution pattern of this aryl group can influence the molecule's interaction with its biological target. Aromatic amide substitution at the C-2 position of the quinoline ring has been shown to increase lipophilicity and, in some cases, antiviral activity, particularly with electron-withdrawing substituents on the anilide portion. researchgate.net

C-4 Position: While the primary focus is often on the C-2 and C-8 positions, modifications at the C-4 position can also impact activity. In related quinoline carboxamides, the introduction of different substituents at this position can alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

C-8 Position: The carboxamide group at the C-8 position is a critical pharmacophoric feature. The nature of the amide substituent can significantly influence the compound's properties and its interactions with biological macromolecules. For instance, in a series of 2-phenylquinoline-8-carboxamides, the N-[2-(dimethylamino)-ethyl] substituent was part of a "minimal" DNA-intercalating agent. nih.gov

The following table illustrates the effect of substituents at different positions on the quinoline ring on the biological activity of analogous compounds.

| Compound ID | C-2 Substituent | C-8 Substituent | Relative Activity |

| 1 | 2-Chlorophenyl | -CONH2 | Baseline |

| 2 | Phenyl | -CONH-(CH2)2N(CH3)2 | Active |

| 3 | 4-Chlorophenyl | -CONH2 | Variable |

| 4 | 2,4-Dichlorophenyl | -CONH2 | Variable |

Note: This table is illustrative and compiled from general findings on quinoline carboxamides.

Role of the 2-Chlorophenyl Moiety on Efficacy and Selectivity

The 2-chlorophenyl group at the C-2 position plays a multifaceted role in the biological activity of the parent compound.

Substitution at the 2'-position of the phenyl ring in 2-phenylquinoline-8-carboxamides can lead to compounds with lower DNA binding ability. nih.gov This suggests that for certain biological activities, such as DNA intercalation, it is necessary for the phenyl ring to be essentially coplanar with the quinoline ring. nih.gov The presence of the chloro group at the ortho position can induce a twist in the conformation, potentially reducing this planarity and altering the mode of interaction with the biological target.

Furthermore, the electronic nature of the substituent on the phenyl ring can influence activity. In a broader context of quinoline-carboxamides, highly electronegative fluoro, chloro, and iodo substitutions have been shown to enhance affinity for certain receptors. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom in the 2-chlorophenyl moiety likely contributes to the electronic properties of the molecule that are favorable for its biological activity.

Criticality of the Carboxamide Functional Group

The carboxamide linkage is a characteristic feature of numerous biologically active compounds. nih.gov In the context of this compound, this functional group is considered critical for its biological effects. Modification of the carboxamide functionality in related compounds has been shown to result in a complete elimination of activity. elsevierpure.com

The amide group can participate in hydrogen bonding interactions with biological targets, such as amino acid residues in enzymes or receptors, which is often a key factor in stabilizing the drug-target complex and eliciting a biological response. The orientation and electronic density of the amide moiety are influenced by the substituents on both the quinoline and the phenyl rings.

Quantitative Analysis of Structure-Activity Relationships (QSAR)

QSAR studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel analogues and for understanding the underlying mechanisms of action.

Correlation of Electronic Parameters (e.g., Sigma Values) with Activity

Electronic parameters, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing nature of substituents. nih.govslideshare.netsrmist.edu.in In studies of related quinoline derivatives, a correlation between these electronic parameters and biological activity has been observed. For instance, the dependence of photosystem II inhibition on the electronic constants (σ) of substituents in quinoline-2-carboxamides has been shown to follow a parabolic course, indicating that an optimal electronic density in the amide moiety is required for maximal activity. nih.gov

Steric and Lipophilicity Contributions to Biological Response

The size, shape, and lipophilicity of a molecule are critical determinants of its biological activity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to its target.

Steric Parameters: Steric hindrance, often quantified by Taft's steric parameter (Es), can significantly impact biological activity. slideshare.netsrmist.edu.in As mentioned earlier, substitution at the 2'-position of the phenyl ring in 2-phenylquinoline-8-carboxamides introduces steric bulk that can disrupt the planarity between the phenyl and quinoline rings, thereby reducing DNA intercalative binding. nih.gov This highlights the importance of the steric profile of the 2-chlorophenyl group.

The following table presents a hypothetical QSAR model for a series of 2-phenylquinoline-8-carboxamide analogues, illustrating the contribution of different physicochemical parameters to their biological activity.

| Compound | log(1/IC50) | log P | σ (para) | Es (ortho) |

| Analogue 1 (H) | 5.2 | 3.5 | 0.00 | 0.00 |

| Analogue 2 (Cl) | 5.8 | 4.2 | 0.23 | -0.97 |

| Analogue 3 (CH3) | 5.4 | 4.0 | -0.17 | -1.24 |

| Analogue 4 (NO2) | 6.1 | 3.4 | 0.78 | -1.01 |

Note: This table is for illustrative purposes to demonstrate the principles of QSAR and does not represent actual experimental data for the named compound.

Design Principles for Optimization of Potency and Specificity

The optimization of this compound as a biologically active agent hinges on a systematic exploration of its structure-activity relationships (SAR). The design principles for enhancing potency and specificity involve strategic modifications at three primary regions of the molecule: the 2-phenyl ring, the quinoline core, and the 8-carboxamide side chain. Research into analogous quinoline-based compounds has provided a foundational understanding of how substitutions at these positions can modulate biological activity, offering a rational approach to the design of more effective derivatives.

A critical factor in the design of 2-phenylquinoline-8-carboxamides is the planarity between the phenyl and quinoline rings. For certain biological activities, such as DNA intercalation, it is necessary for these two ring systems to be essentially coplanar. nih.gov Substitutions at the 2'-position of the phenyl ring can disrupt this planarity, leading to a decrease in DNA binding affinity and a loss of intercalative ability. nih.gov This principle suggests that while the 2'-chloro substituent in the parent compound influences its conformational properties, further bulky substitutions at this position may be detrimental to potency if the mechanism of action relies on intercalation.

Modifications to the 2-phenyl ring at other positions, however, can be exploited to fine-tune the electronic and lipophilic properties of the molecule. While extensive studies on 4'-substituted derivatives of a similar scaffold did not reveal a direct correlation between biological activity and the lipophilic or electronic properties of the substituent, specific substitutions have led to compounds with significant solid tumor activity. nih.gov For instance, the introduction of a 4'-aza group (a nitrogen atom replacing a carbon) resulted in a compound with superior in vivo efficacy compared to the unsubstituted parent compound. nih.gov This highlights the potential for targeted modifications on the phenyl ring to enhance potency.

The quinoline nucleus itself presents multiple opportunities for modification to improve potency and specificity. The introduction of substituents on the benzo portion of the quinoline ring can significantly impact biological activity. nih.gov For example, in a related series of quinoline-4-carboxylic acids, substitutions on the benzo ring were identified as one of the three critical regions for potent inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov Furthermore, the incorporation of methoxy (B1213986) groups on the quinoline scaffold has been shown to tune the antiviral activity and cytotoxicity of 2-phenylquinoline (B181262) derivatives. acs.org

The 8-carboxamide side chain is another key determinant of biological activity and specificity. The nature of the substituent attached to the amide nitrogen can profoundly influence the compound's properties. In the context of anticancer agents, this side chain often plays a crucial role in interacting with biological targets. The length, charge, and flexibility of this side chain can be systematically varied to optimize these interactions. For instance, in a series of 2-phenylquinoline-8-carboxamides, a dimethylaminoethyl side chain was utilized as a "minimal" DNA-intercalating agent. nih.gov The basic nature of this side chain is often important for interaction with the phosphate (B84403) backbone of DNA. Altering the amine substitution pattern or the length of the alkyl chain could therefore modulate the strength and specificity of this interaction.

The following table summarizes the key design principles based on SAR studies of analogous compounds, which can be applied to the optimization of this compound.

| Molecular Region | Design Principle | Rationale/Observed Effect |

| 2-Phenyl Ring | Maintain planarity with the quinoline ring. | Essential for DNA intercalation; 2'-substituents can disrupt this. nih.gov |

| Introduce specific heteroatoms (e.g., 4'-aza). | Can lead to superior in vivo solid tumor activity. nih.gov | |

| Vary substituents to modulate electronic and lipophilic properties. | While no general correlation is established, specific substitutions can enhance activity. nih.gov | |

| Quinoline Core | Introduce substituents on the benzo portion. | Can significantly impact biological activity and target inhibition. nih.gov |

| Add methoxy or other functional groups. | Can tune antiviral activity and cytotoxicity. acs.org | |

| 8-Carboxamide Side Chain | Modify the amine substituent. | Influences interaction with biological targets like DNA. nih.gov |

| Alter the length and flexibility of the side chain. | Can optimize the strength and specificity of target binding. |

Further optimization strategies could involve the application of molecular modeling and docking studies to predict the binding of novel analogues to specific biological targets. mdpi.comthaiscience.info For instance, docking studies with human carbonic anhydrase I, protein kinase A, and kinesin spindle protein have been used to rationalize the anticancer activity of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives. thaiscience.info Such computational approaches can guide the rational design of derivatives of this compound with enhanced potency and a more specific mechanism of action. By integrating these design principles, it is possible to systematically develop analogues with improved therapeutic potential.

Based on a comprehensive review of available scientific literature, there is currently no specific published data on the preclinical biological evaluation of the compound This compound .

Therefore, it is not possible to provide a detailed article with experimental data for the requested sections and subsections, including its anticancer efficacy, apoptosis induction, differential activity against specific cancer cell lines, or its antimicrobial spectrum against Gram-positive bacteria.

Further research and publication in peer-reviewed journals are required to establish the in vitro biological profile of this specific chemical entity.

Preclinical Biological Evaluation of 2 2 Chlorophenyl Quinoline 8 Carboxamide

Comprehensive In Vitro Biological Profiling

Antimicrobial Spectrum Analysis

Activity against Gram-Negative Bacterial Strains

There is currently no specific published research detailing the activity of 2-(2-Chlorophenyl)quinoline-8-carboxamide against Gram-negative bacterial strains. While the broader class of quinoline (B57606) derivatives has been investigated for antibacterial properties, with some showing efficacy, specific data, such as Minimum Inhibitory Concentration (MIC) values for this particular compound against key Gram-negative pathogens like Escherichia coli or Pseudomonas aeruginosa, are not available in the public domain. Studies on related but structurally distinct molecules, such as 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives, have shown some antibacterial activity, but these findings cannot be directly extrapolated to the 8-carboxamide isomer. thaiscience.info

Efficacy Against Mycobacterial Species

Specific studies evaluating the efficacy of this compound against Mycobacterium tuberculosis or other non-tuberculous mycobacterial species have not been reported. The quinoline core is a known pharmacophore in several antimycobacterial agents. For instance, research on ring-substituted 8-hydroxyquinoline-2-carboxanilides has demonstrated activity against various mycobacterial strains. nih.gov However, these compounds differ in the substitution at the 2-position and the presence of a hydroxyl group at the 8-position, which significantly influences biological activity. Without direct experimental data, the antimycobacterial potential of this compound remains undetermined.

Anti-inflammatory Modulatory Effects

The anti-inflammatory properties of this compound have not been specifically characterized. The quinoline scaffold is present in various compounds investigated for anti-inflammatory effects, targeting pathways such as cyclooxygenase (COX) or various cytokine-mediated signaling. alliedacademies.orgnih.gov For example, derivatives of 2-phenyl quinoline have been assessed in models like carrageenan-induced paw edema. alliedacademies.org However, specific data on the ability of this compound to modulate inflammatory responses, such as its impact on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or its mechanism of action, is not available.

Antimalarial Activity Across Diverse Parasite Life Stages

There is no published evidence to suggest that this compound has been evaluated for its antimalarial activity. The quinoline ring is famously the core of antimalarial drugs like chloroquine. Research into novel quinoline-based antimalarials is ongoing, with compounds like quinoline-4-carboxamides showing activity against multiple life-cycle stages of the Plasmodium parasite. nih.govacs.org These efforts, however, have focused on different isomers and substitution patterns. The potential efficacy of the this compound variant against the blood, liver, or gametocyte stages of the malaria parasite has not been reported.

In Vivo Efficacy Assessments in Relevant Preclinical Animal Models

Antimalarial Efficacy in Parasitemia Models

Information regarding the antimalarial efficacy of this compound in parasitemia models is not available in the public domain. Preclinical studies evaluating the in vivo activity of this specific compound against Plasmodium species, which would include measurements of parasitemia reduction and survival rates in animal models, have not been identified in a comprehensive search of scientific literature.

Activity in Models of Vascular Injury

There is no publicly available data from preclinical studies investigating the activity of this compound in models of vascular injury. Research to determine the effects of this compound on processes such as endothelial cell function, inflammation, thrombosis, or neointimal formation following vascular injury has not been reported in the accessible scientific literature.

Computational and Theoretical Investigations of 2 2 Chlorophenyl Quinoline 8 Carboxamide

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as 2-(2-Chlorophenyl)quinoline-8-carboxamide, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding energy. Studies on analogous quinoline (B57606) carboxamide derivatives have shown that these molecules can form stable complexes with various protein targets. For instance, molecular docking of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives has revealed interactions with the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. These interactions are typically characterized by a network of hydrogen bonds, hydrophobic interactions, and pi-stacking, contributing to the stability of the ligand-protein complex. The binding energy of a related compound, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide, with the InhA enzyme was estimated to be -8.30 kcal/mol, indicating a strong and favorable interaction.

Table 1: Representative Binding Affinities of Analogous Quinoline Derivatives with Protein Targets

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative QD-3 | PfDHFR | -10.2 | Ile14, Asp54, Phe58 |

| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) | InhA enzyme | -8.30 | Met199 |

This table presents data from studies on analogous quinoline derivatives to illustrate the typical binding affinities and interactions that could be expected for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can elucidate various molecular descriptors that are crucial for understanding reactivity and intermolecular interactions.

For quinoline derivatives, DFT studies are commonly employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more readily involved in biological interactions. Additionally, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and identify regions that are prone to electrophilic or nucleophilic attack. Natural bond orbital (NBO) analysis can also be performed to understand hyper-conjugative interactions within the molecule.

Table 2: Quantum Chemical Descriptors for a Representative Quinoline Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 3.5 D |

| Electronegativity | 4.15 |

| Chemical Hardness | 2.05 |

This table provides hypothetical yet representative values for quantum chemical descriptors of a quinoline derivative, based on findings from DFT studies on similar compounds, to illustrate the type of data generated.

Predictive Modeling for Molecular Interactions and Biological Activity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed to correlate their three-dimensional structural properties with their observed biological activities.

These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. A 3D-QSAR study on quinoline derivatives identified key structural features that are important for their anti-cancer activity. Such models provide valuable insights into the structure-activity relationship and guide the design of more potent analogs. The predictive power of these models is often validated through internal and external validation methods, ensuring their reliability.

Conformational Analysis and Energy Landscape Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. By identifying the low-energy, stable conformations, researchers can gain a better understanding of the shape of the molecule that is most likely to interact with a biological target.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and flexibility of a molecule over time. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or when bound to a protein. For quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active molecules.

Virtual screening can significantly accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. Following a virtual screen, hit compounds can be further optimized through virtual ligand design. This involves modifying the structure of the hit compounds in silico to improve their binding affinity, selectivity, and pharmacokinetic properties. For instance, ligand-based design approaches have been successfully used to develop novel quinoline derivatives as potential anticancer agents.

Future Research Directions and Translational Perspectives for Quinoline 8 Carboxamides

Identification of Novel Biological Targets for 2-(2-Chlorophenyl)quinoline-8-carboxamide

While the precise molecular targets of this compound remain to be fully elucidated, the broader quinoline (B57606) and quinoline-carboxamide classes have been shown to interact with a variety of biological molecules, suggesting promising avenues for investigation. A functional proteomics approach, which has been used to study other quinoline drugs, could be a powerful tool to identify specific binding proteins. nih.gov This strategy exploits structural similarities between quinolines and endogenous molecules like the purine (B94841) ring of ATP to capture and identify protein targets. nih.gov

Research on analogous structures has identified several key enzyme families and receptors as potential targets for quinoline-based compounds. These include:

Carbonic Anhydrases (CAs): Novel series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II. nih.govresearchgate.net Given this precedent, investigating the inhibitory activity of this compound against various CA isoforms could reveal its potential in therapeutic areas where CA modulation is beneficial.

Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key glycolytic enzyme that is often upregulated in cancer cells and is considered an attractive therapeutic target. mdpi.comnih.gov Certain 8-quinolinesulfonamide derivatives have been designed as PKM2 modulators, demonstrating the scaffold's potential to interfere with tumor metabolism. mdpi.comnih.gov Screening this compound for activity against PKM2 could uncover novel anticancer mechanisms.

P2X7 Receptor (P2X7R): The P2X7 receptor plays a role in various pathological conditions and is often overexpressed in cancer. nih.gov Quinoline-carboxamide derivatives have been synthesized and evaluated as P2X7R antagonists, indicating that this receptor is a viable target for this class of compounds. nih.gov

Other Kinases and Enzymes: The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry and has been used to design inhibitors for a wide range of kinases and other enzymes critical to disease progression. rsc.orgacs.org For instance, some quinoline-4-carboxamides have shown inhibitory activity against STAT3, while others target the malarial parasite's translation elongation factor 2 (PfEF2). acs.orgthaiscience.info

Future research should employ high-throughput screening and functional proteomics to systematically screen this compound against diverse panels of kinases, proteases, and other enzymes to uncover its primary and secondary biological targets.

| Derivative Class | Target Investigated | Finding | Reference |

| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase (hCA I, II, IV, IX) | Compounds showed low to high nanomolar inhibition, particularly against hCA I and II. | nih.govresearchgate.net |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Designed compounds were identified as potent modulators of PKM2, reducing intracellular pyruvate levels in cancer cells. | mdpi.comnih.gov |

| Quinoline-carboxamides | P2X7 Receptor (P2X7R) | Novel derivatives were identified as moderately potent P2X7R antagonists. | nih.gov |

| Quinoline-4-carboxamides | Plasmodium falciparum translation elongation factor 2 (PfEF2) | A derivative (DDD107498) was discovered to act via inhibition of PfEF2, demonstrating a novel antimalarial mechanism. | acs.org |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of quinoline derivatives is a well-established field, with classic methods like the Friedländer annulation and the Pfitzinger reaction providing robust access to the core scaffold. acs.orgmdpi.com Modern advancements have introduced more sophisticated and efficient strategies, including transition-metal-catalyzed C-H bond activation and photocatalytic oxidative cyclization, which allow for greater complexity and functional group tolerance. mdpi.comresearchgate.net

For this compound, future synthetic efforts should focus on creating libraries of complex analogues to establish detailed structure-activity relationships (SAR). Advanced strategies could include:

Late-Stage Functionalization: Developing methods to selectively modify the quinoline core or the pendant phenyl ring of the parent molecule would enable rapid diversification. C-H activation techniques are particularly promising for introducing new substituents at various positions, allowing for fine-tuning of physicochemical and pharmacological properties. researchgate.net

Bioisosteric Replacement: The carboxamide linker is crucial for the biological activity of many quinoline derivatives. mdpi.com Systematically replacing the amide with bioisosteres, such as 1,2,3-triazoles, could lead to analogues with improved stability, solubility, or target engagement. mdpi.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for synthesizing such triazole-containing analogues. mdpi.com

Combinatorial Synthesis: Employing combinatorial chemistry approaches, where a core intermediate (e.g., 2-(2-Chlorophenyl)quinoline-8-carboxylic acid) is reacted with a diverse set of amines, would accelerate the discovery of potent derivatives. thaiscience.inforesearchgate.net

These advanced synthetic approaches will be critical for optimizing lead compounds, improving their drug-like properties, and exploring new chemical space around the this compound scaffold.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the mechanism of action of this compound and its future analogues, an integrated multi-omics approach is essential. This involves combining data from genomics, proteomics, and metabolomics to build a holistic picture of the compound's cellular effects.

Proteomics: Functional proteomics can identify the direct protein targets of a compound. nih.gov By immobilizing a derivative of this compound on a solid support (e.g., Sepharose), it can be used as bait to capture binding proteins from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal both expected and unexpected biological targets. nih.gov Furthermore, quantitative proteomics can assess global changes in protein expression levels following treatment, providing insights into downstream pathway modulation. mdpi.com

Metabolomics: As many quinoline derivatives interfere with metabolic pathways, metabolomics is a crucial tool for mechanistic analysis. mdpi.comnih.gov Widely targeted metabolomics can identify and quantify hundreds of metabolites in cells or tissues. nih.gov By comparing the metabolic profiles of treated versus untreated cells, researchers can pinpoint specific pathways that are disrupted by the compound, such as glycolysis, lipogenesis, or amino acid metabolism. nih.govnih.gov This approach was successfully used to show that quinoline-8-sulfonamide (B86410) derivatives reduce intracellular pyruvate levels, consistent with their inhibition of PKM2. mdpi.com

Integrating these datasets can reveal the connections between a compound's direct molecular target (from proteomics) and its ultimate physiological effects (from metabolomics), providing a comprehensive understanding that is essential for translational development.

Exploration of Emerging Therapeutic Applications for Quinoline-8-carboxamide (B1604842) Scaffold

The quinoline scaffold is renowned for its therapeutic versatility. rsc.orgnih.gov While initial investigations may focus on a specific disease area, the inherent biological activity of the quinoline-8-carboxamide core suggests potential for repurposing and exploration in new therapeutic contexts. Based on activities reported for related compounds, promising areas for investigation include:

Oncology: This is a major area of focus for quinoline derivatives. rsc.org Analogues have shown antiproliferative activity against various cancer cell lines, including breast and lung cancer. thaiscience.infonih.govnih.gov The mechanisms are diverse, including inhibition of metabolic enzymes like PKM2, modulation of signaling pathways (STAT3), and disruption of protein synthesis. mdpi.comacs.orgthaiscience.info

Infectious Diseases: Quinolines are famous for their role as antimalarial agents (e.g., chloroquine, quinine). rsc.org Modern research continues to identify novel quinoline-carboxamides with potent activity against multiple life-cycle stages of the malaria parasite, often with novel mechanisms of action that can overcome existing drug resistance. acs.org The scaffold has also been explored for antibacterial, antiviral (including anti-HIV), and antileishmanial applications. rsc.orgthaiscience.info

Inflammatory and Immunological Disorders: Certain quinoline-3-carboxamides, such as Linomide and Tasquinimod, have been investigated for their immunomodulatory and anti-inflammatory properties, particularly in the context of cancer and autoimmune disease. nih.gov

The table below summarizes the diverse applications of the broader quinoline scaffold, highlighting potential avenues for this compound.

| Therapeutic Area | Specific Application/Target | Reference |

| Oncology | Breast Cancer (MCF7, MDA-MB-231), CNS Tumors | rsc.orgthaiscience.infonih.gov |

| Modulators of Pyruvate Kinase M2 (PKM2) | mdpi.comnih.gov | |

| STAT3 Inhibition | thaiscience.info | |

| Infectious Diseases | Antimalarial (Plasmodium falciparum) | rsc.orgacs.org |

| Antibacterial (Staphylococcus aureus, Escherichia coli) | thaiscience.info | |

| Anti-HIV | rsc.org | |

| Antileishmanial | rsc.org | |

| Inflammatory Disorders | Immunomodulation (HDAC4 allosteric binding) | nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) Inhibition | mdpi.com |

Synergistic Combinatorial Research Approaches

The future of many targeted therapies, particularly in oncology, lies in combination treatments that can overcome drug resistance and enhance efficacy. nih.gov Investigating this compound in combination with existing therapeutic agents is a critical translational step.

For example, if the compound is found to be an inhibitor of a metabolic enzyme like PKM2, combining it with standard-of-care chemotherapeutics could create a powerful synergistic effect. mdpi.com The metabolic stress induced by the quinoline compound could sensitize cancer cells to the cytotoxic effects of other drugs. nih.gov Clinical studies have already explored the combination of quinine (B1679958) with anticancer drugs like idarubicin (B193468) and mitoxantron for the treatment of acute myeloid leukemia, setting a precedent for this approach with novel quinoline derivatives. mdpi.comnih.gov

Future research should involve systematic screening of this compound in combination with a panel of approved drugs across various disease models. Identifying synergistic interactions will be key to defining its optimal clinical positioning and maximizing its therapeutic potential. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.